molecular formula C11H11BrN2O B13692213 2-(2-Bromo-4-methylphenyl)imidazole-5-methanol

2-(2-Bromo-4-methylphenyl)imidazole-5-methanol

Cat. No.: B13692213
M. Wt: 267.12 g/mol
InChI Key: LQTYRLOKSIGWJD-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)imidazole-5-methanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions conducted under different conditions. These methods are optimized for efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The reaction conditions are typically mild, allowing for the inclusion of various functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different imidazole derivatives with varying degrees of substitution .

Scientific Research Applications

2-(2-Bromo-4-methylphenyl)imidazole-5-methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)imidazole-5-methanol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-methylphenyl)imidazole-5-methanol
  • 2-(2-Fluoro-4-methylphenyl)imidazole-5-methanol
  • 2-(2-Iodo-4-methylphenyl)imidazole-5-methanol

Uniqueness

2-(2-Bromo-4-methylphenyl)imidazole-5-methanol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be easily substituted, allowing for the synthesis of a wide range of derivatives with different properties .

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

[2-(2-bromo-4-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11BrN2O/c1-7-2-3-9(10(12)4-7)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

LQTYRLOKSIGWJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(N2)CO)Br

Origin of Product

United States

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